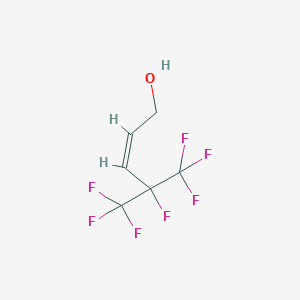
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol is an organic compound characterized by the presence of multiple fluorine atoms and a hydroxyl group. This compound is notable for its unique structure, which includes a double bond in the 2-position and a trifluoromethyl group in the 4-position. The presence of fluorine atoms imparts distinct chemical properties, making it a subject of interest in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol typically involves the use of fluorinated precursors. One common method involves the reaction of a fluorinated alkene with a suitable hydroxylating agent under controlled conditions. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to efficient production. The use of advanced purification techniques, such as distillation and chromatography, ensures that the final product meets the required specifications for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The double bond can be reduced to form saturated alcohols.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium or platinum catalysts is a typical method.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or lithium aluminum hydride.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
(2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to degradation.
Mécanisme D'action
The mechanism of action of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol involves its interaction with molecular targets through its functional groups. The hydroxyl group can form hydrogen bonds, while the fluorine atoms can participate in various non-covalent interactions. These interactions can influence the compound’s reactivity and its effects on biological systems. The exact pathways involved depend on the specific application and the environment in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
(Z)-2-penten-1-ol: A structurally similar compound with a double bond in the 2-position but lacking the extensive fluorination.
(E)-2-penten-1-ol: An isomer with a different configuration of the double bond.
Pent-2-en-1-ol: A compound with a similar backbone but without the fluorine atoms.
Uniqueness
The extensive fluorination of (2Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol sets it apart from its analogs. The presence of multiple fluorine atoms imparts unique chemical properties, such as increased stability and resistance to metabolic degradation. These properties make it particularly valuable in applications where such characteristics are desired.
Propriétés
Numéro CAS |
83706-99-4 |
|---|---|
Formule moléculaire |
C6H5F7O |
Poids moléculaire |
226.09 g/mol |
Nom IUPAC |
(Z)-4,5,5,5-tetrafluoro-4-(trifluoromethyl)pent-2-en-1-ol |
InChI |
InChI=1S/C6H5F7O/c7-4(2-1-3-14,5(8,9)10)6(11,12)13/h1-2,14H,3H2/b2-1- |
Clé InChI |
LJGTZTYTTFGFAE-UPHRSURJSA-N |
SMILES isomérique |
C(/C=C\C(C(F)(F)F)(C(F)(F)F)F)O |
SMILES canonique |
C(C=CC(C(F)(F)F)(C(F)(F)F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



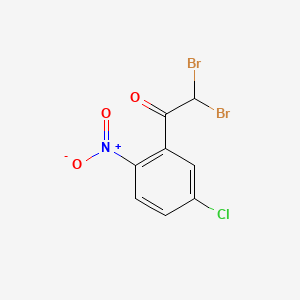
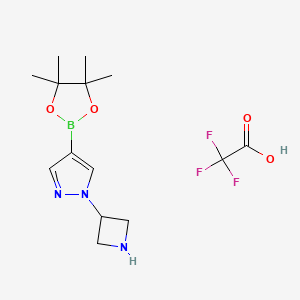
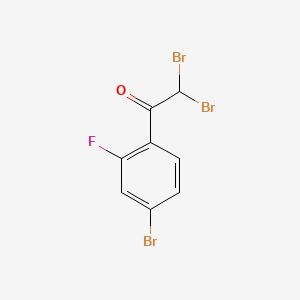
![6-Bromo-3-oxabicyclo[3.1.0]hexane](/img/structure/B13709192.png)
![N-Boc-1-(2,2-difluorobenzo[d][1,3]dioxol-5-yl)cyclopropanamine](/img/structure/B13709196.png)
![2-Boc-6,7-dimethyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4(5H)-one](/img/structure/B13709199.png)
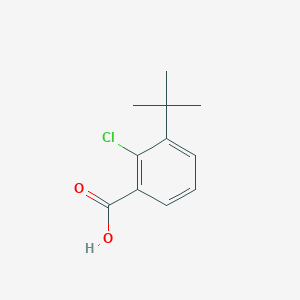
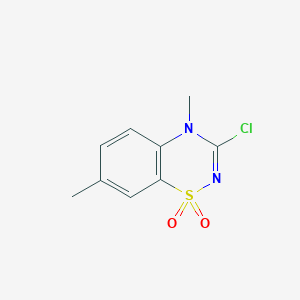
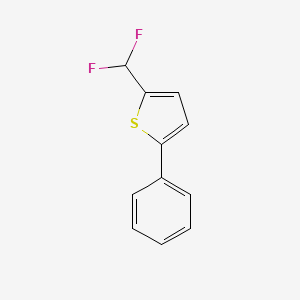
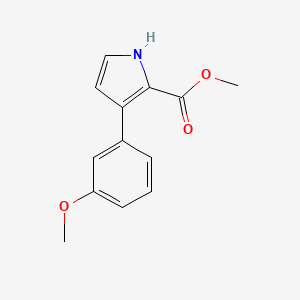
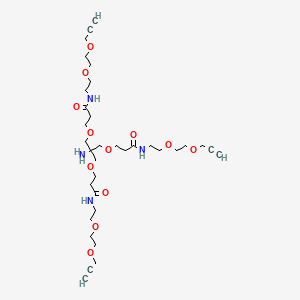

![Boc-Gly-Gly-N-[4-(hydroxymethyl)phenyl]](/img/structure/B13709239.png)
